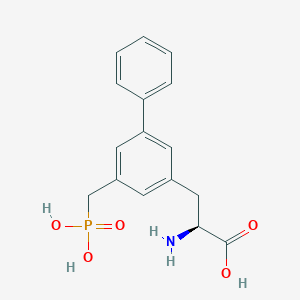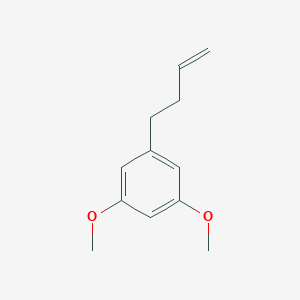
(S)-1,1,1-Trifluorodecan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1,1,1-Trifluorodecan-2-ol, commonly referred to as TDF, is a versatile and highly reactive alcohol that has seen a variety of uses in scientific research. It is a colorless liquid with a sweet odor and a boiling point of 122°C. TDF is a member of the trifluoromethyl group of compounds, which are characterized by their high reactivity and low volatility. This makes them ideal for use in laboratory experiments, as they are easily manipulated and have a low risk of contamination.
Applications De Recherche Scientifique
Enantioselective Synthesis
(S)-1,1,1-Trifluorodecan-2-ol is involved in the enantioselective synthesis of fluorine-containing compounds. For instance, Kuroki et al. (2000) demonstrated the synthesis of 1,1,1-trifluoroalkan-2-ols by hydrogenating enol acetates using chiral ruthenium catalysts, which is a crucial process in producing enantiomerically pure trifluorolactic acid (Kuroki, Asada, Sakamaki, & Iseki, 2000).
Synthesis of Epoxypropane and Other Derivatives
Shimizu et al. (1996) explored the lipase-mediated kinetic resolution of 1,1,1-trifluoro-3-(phenylthio)propan-2-ol, leading to the successful conversion into 1,1,1-trifluoro-2,3-epoxypropane. This demonstrates the compound's versatility in chemical synthesis (Shimizu, Sugiyama, & Fujisawa, 1996).
Microwave-Assisted Synthesis
Rayo et al. (2010) presented an efficient method for synthesizing 3-alkoxy-1,1,1-trifluoropropan-2-ols. They utilized microwave irradiation, which is an environmentally friendly approach, indicating the compound's role in green chemistry (Rayo, Muñoz, Rosell, Bosch, & Guerrero, 2010).
Solvent Applications
Eberson et al. (1997) discussed the use of hexafluoropropan-2-ol, a related compound, as a solvent. Its properties, such as low nucleophilicity and high hydrogen bonding strength, make it ideal for studying radical cations, indicating potential uses for this compound in similar applications (Eberson, Hartshorn, Persson, & Radner, 1997).
Physicochemical Property Studies
Fioroni et al. (2003) used 1,1,1-Trifluoro-propan-2-ol to study the influence of trifluoromethyl groups on the miscibility of fluorinated alcohols with water. Their research provides insights into the behavior of such compounds in aqueous solutions, which could be extrapolated to this compound (Fioroni, Burger, Mark, & Roccatano, 2003).
Propriétés
IUPAC Name |
(2S)-1,1,1-trifluorodecan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19F3O/c1-2-3-4-5-6-7-8-9(14)10(11,12)13/h9,14H,2-8H2,1H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHCYMPYGWJDQU-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H](C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


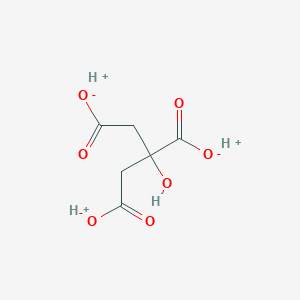
![4-chloro-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B55093.png)




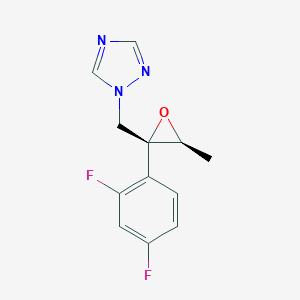
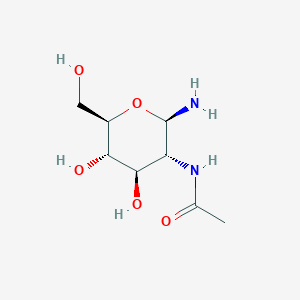

![4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline](/img/structure/B55105.png)
